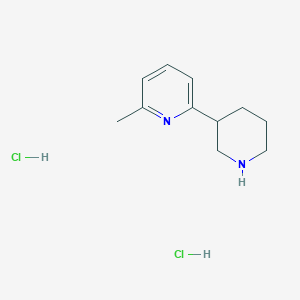

2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

2-methyl-6-piperidin-3-ylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-9-4-2-6-11(13-9)10-5-3-7-12-8-10;;/h2,4,6,10,12H,3,5,7-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLBFABEQTVFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, focus on optimizing yield and selectivity. These methods often involve multicomponent reactions, cyclization, and annulation processes to produce the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .

Scientific Research Applications

2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride has various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Heterocyclic Modifications

SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine]

- Key Features: A noncompetitive mGluR5 antagonist with an (E)-styryl substituent.

- Activity : IC₅₀ of 0.29 µM at hmGluR5, >100 µM at hmGluR1, demonstrating high selectivity .

- Comparison : Unlike the target compound, SIB-1893 lacks the oxadiazole and piperidine moieties, relying on a planar phenylethenyl group for receptor interaction. This difference may reduce its binding versatility compared to the target compound’s heterocyclic and aliphatic substituents .

MPEP [2-Methyl-6-(phenylethynyl)-pyridine]

- Key Features : A prototypical mGluR5 antagonist with a linear ethynylphenyl group.

- Activity : Reduces NMDA receptor-mediated neuronal injury in vitro and in vivo .

(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride

- Key Features : Pyrrolidine (5-membered ring) substituent instead of piperidine (6-membered ring).

- Activity : Used in neurological research; stereochemistry (R-configuration) may influence receptor binding specificity.

- Comparison : The smaller pyrrolidine ring could reduce steric hindrance but limit hydrophobic interactions compared to the piperidine group .

Pharmacokinetic and Physicochemical Properties

Notes:

Functional Analogues in Drug Discovery

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride

- Key Features: Contains a methyl ester and methylamino group.

- Applications : Used in pharmaceutical synthesis for its reactivity in amide bond formation.

- Comparison : The ester group enables derivatization, but the lack of a heterocyclic substituent limits its utility in receptor-targeted studies compared to the oxadiazole-containing target compound .

Pyridoxine Hydrochloride

- Key Features : A vitamin B₆ derivative with hydroxymethyl and hydroxyl groups.

- Applications : Cofactor in enzymatic reactions.

- Comparison : While structurally distinct, pyridoxine highlights the diversity of pyridine derivatives in biological systems, contrasting with the target compound’s receptor-antagonist design .

Challenges :

- Limited published data on the target compound’s exact pharmacological activity.

- Synthesis complexity due to the oxadiazole-piperidine linkage.

Biological Activity

2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings and case studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antitumor Activity

The compound has also been investigated for its antitumor properties. In a study involving various cancer cell lines, this compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells. This activity is likely mediated through the modulation of signaling pathways associated with cell proliferation and survival.

Neurological Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It appears to enhance cognitive function in animal models, possibly by modulating neurotransmitter systems such as acetylcholine and dopamine. This could position the compound as a candidate for treating neurodegenerative diseases.

Antioxidant Activity

The compound has shown promising antioxidant properties, which can be beneficial in reducing oxidative stress-related damage in cells. This effect may contribute to its overall therapeutic potential, particularly in conditions where oxidative stress plays a critical role.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It has the potential to bind to various receptors, influencing neurotransmission and other signaling cascades.

- Gene Expression Regulation : By affecting transcription factors, the compound can modulate gene expression related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Antitumor, Neuroprotective | Enzyme inhibition, Receptor modulation |

| N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride | Anticancer | Targeting specific kinases |

| Pyrrolo[3,4-c]pyridine derivatives | Antidiabetic, Antiviral | Modulating glucose uptake |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an effective antimicrobial agent .

- Antitumor Activity Assessment : In vitro assays conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting potent antitumor activity .

- Neuroprotective Effects : Animal studies demonstrated that administration of this compound improved cognitive performance in models of Alzheimer's disease by enhancing cholinergic transmission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.